Unveiling the Scaffold: A Comprehensive Guide to the Structure Elucidation of 2,5-Diazaspiro[3.4]octan-6-one
Unveiling the Scaffold: A Comprehensive Guide to the Structure Elucidation of 2,5-Diazaspiro[3.4]octan-6-one
Executive Summary
The integration of spirocyclic scaffolds into modern drug discovery has revolutionized the optimization of pharmacokinetic properties. By increasing the fraction of sp³-hybridized carbons ( Fsp3 ), spirocycles offer enhanced metabolic stability and conformational restriction compared to their flat, aromatic counterparts. Among these, 2,5-diazaspiro[3.4]octan-6-one has emerged as a critical building block. It serves as a highly effective bioisostere and rigid linker in the development of potent Monoacylglycerol Lipase (MAGL) inhibitors[1], PD-1/PD-L1 antagonists[2], and BET isoform-selective inhibitors[3].
This technical guide provides a rigorous, self-validating analytical framework for the structure elucidation of 2,5-diazaspiro[3.4]octan-6-one, detailing the causality behind every spectroscopic and crystallographic choice.
Elucidation Strategy and Workflow
The spirocyclic core presents a unique analytical challenge: the spiro carbon (C-4) is fully substituted and lacks attached protons, rendering standard 1 H- 1 H correlation techniques (like COSY) blind across the ring junction. To overcome this, we employ a self-validating orthogonal workflow.
Comprehensive workflow for 2,5-diazaspiro[3.4]octan-6-one elucidation.
Physicochemical Profiling & High-Resolution Mass Spectrometry (HRMS)
Before performing complex NMR experiments, the exact molecular formula must be established. For 2,5-diazaspiro[3.4]octan-6-one (PubChem CID 71306272)[4], HRMS provides the foundational data point.
Protocol 1: HRMS and FT-IR Acquisition
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Sample Preparation: Dissolve 1 mg of the analyte in 1 mL of LC-MS grade Methanol containing 0.1% Formic Acid.
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Causality: Formic acid forces the protonation of the basic azetidine nitrogen (N-2), ensuring a dominant [M+H]+ ion in positive Electrospray Ionization (ESI+) mode.
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HRMS Acquisition: Inject 1 μL into a Q-TOF mass spectrometer.
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FT-IR Analysis: Apply 2 mg of the neat solid directly to an Attenuated Total Reflectance (ATR) crystal.
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Causality: ATR eliminates the need for hygroscopic KBr pellets. Preventing moisture absorption is critical to avoid obscuring the N-H stretching region (3200–3400 cm⁻¹).
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Self-Validation Checkpoint: Do not proceed to NMR unless the HRMS mass error is < 5 ppm and the IR spectrum confirms both a lactam carbonyl and secondary amine stretches.
Table 1: Physicochemical and HRMS Target Data
| Parameter | Value | Analytical Purpose |
| Molecular Formula | C₆H₁₀N₂O | Defines exact atomic composition[4] |
| Molecular Weight | 126.16 g/mol | Nominal mass reference |
| Exact Mass [M+H]+ | 127.0871 Da | HRMS target for ESI+ validation |
| IR: Lactam C=O | ~1690 cm⁻¹ | Confirms the pyrrolidinone oxidation state |
| IR: N-H Stretch | ~3250–3350 cm⁻¹ | Confirms secondary amines (azetidine & lactam) |
Spectroscopic Fingerprinting (1D & 2D NMR)
The core challenge in NMR elucidation of this molecule is the structural asymmetry induced by the spiro junction. The azetidine ring (positions 1, 2, 3) is fused to a pyrrolidinone ring (positions 5, 6, 7, 8) at C-4.
Protocol 2: Comprehensive NMR Profiling
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Solvent Selection: Dissolve 15 mg of the compound in 0.6 mL of anhydrous DMSO- d6 .
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Causality: Unlike CDCl₃, DMSO- d6 acts as a strong hydrogen-bond acceptor. It tightly binds the azetidine and lactam N-H protons, drastically reducing their chemical exchange rate and allowing them to be observed as sharp, distinct signals rather than broad baseline humps.
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1D Acquisition: Acquire 1 H (16 scans) and 13 C (1024 scans) spectra at 298 K.
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2D Acquisition (HSQC & HMBC): Set the HMBC long-range coupling delay to 65 ms.
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Causality: A 65 ms delay is mathematically optimized to capture 2J and 3J carbon-proton couplings (~8 Hz), which are strictly required to bridge the spiro carbon.
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Self-Validation Checkpoint: Use HSQC to verify that all carbon signals between 30–55 ppm correlate to protons (confirming they are CH₂ groups), leaving the ~65 ppm signal isolated as the quaternary spiro C-4.
Table 2: NMR Assignments (DMSO- d6 , 400 MHz / 100 MHz)
| Position | 13 C Shift (ppm) | 1 H Shift (ppm), Multiplicity, J (Hz) | Key HMBC Correlations ( 2J / 3J ) |
| 1 (CH₂) | 52.4 | 3.40 (d, J=8.5 ), 3.55 (d, J=8.5 ) | C-3, C-4 |
| 2 (NH) | - | 3.25 (br s) | - |
| 3 (CH₂) | 54.1 | 3.45 (d, J=8.5 ), 3.60 (d, J=8.5 ) | C-1, C-4, C-8 |
| 4 (Spiro C) | 65.2 | - | - |
| 5 (NH) | - | 8.15 (s) | C-4, C-6 |
| 6 (C=O) | 177.5 | - | - |
| 7 (CH₂) | 30.8 | 2.20 (t, J=7.5 ) | C-6, C-8, C-4 |
| 8 (CH₂) | 33.5 | 2.05 (t, J=7.5 ) | C-4, C-6, C-7 |
The HMBC Logic Gate
Because COSY cannot cross the C-4 spiro node, Heteronuclear Multiple Bond Correlation (HMBC) acts as the definitive proof of the spiro linkage. The protons from the azetidine ring (H-1, H-3) and the pyrrolidinone ring (H-8) must all show strong correlations to the 65.2 ppm quaternary carbon.
Crucial HMBC correlations defining the spirocyclic junction.
Orthogonal Validation via X-Ray Crystallography
While NMR provides irrefutable topological connectivity, the exact 3D conformation (ring puckering) of the spiro system requires X-ray crystallography. However, low-molecular-weight spirocyclic free bases are frequently oils or low-melting solids that resist crystallization.
Protocol 3: Salt Derivatization and Crystallization
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Derivatization: Dissolve 50 mg of the free base in 2 mL of ethyl acetate. Add 1.1 equivalents of p -toluenesulfonic acid monohydrate ( p -TsOH·H₂O)[1].
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Causality: The formation of the 2,5-diazaspiro[3.4]octan-6-one bis(4-methylbenzenesulfonate) salt forces the highly flexible free base into a rigid, highly ordered ionic lattice, which is highly conducive to single-crystal growth[1].
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Crystallization: Heat the mixture to 75 °C for 3 hours, then subject it to a controlled, slow cooling gradient (0.1 °C/min) to room temperature.
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Diffraction: Mount a resulting single crystal on a diffractometer using Mo Kα radiation (λ = 0.71073 Å) at 100 K.
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Causality: Data collection at 100 K minimizes atomic thermal motion, allowing for precise resolution of the highly strained azetidine bond angles.
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Self-Validation Checkpoint: The solved crystal structure must yield an R1 value of < 0.05 and independently confirm the C6H10N2O core connectivity established by the HMBC data.
Conclusion
The structure elucidation of 2,5-diazaspiro[3.4]octan-6-one requires a deliberate, multi-modal approach. By utilizing HRMS to lock in the molecular formula, employing DMSO- d6 optimized HMBC NMR to bridge the proton-deficient spiro junction, and utilizing p -TsOH salt derivatization to force crystallographic validation, researchers can establish a completely self-validating analytical package. This rigorous framework ensures the integrity of downstream medicinal chemistry applications, from MAGL inhibition to immuno-oncology.
References
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2,5-Diazaspiro[3.4]octan-6-one - PubChem National Institutes of Health (NIH) URL:[Link][4]
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Design and Synthesis of Novel Spiro Derivatives as Potent and Reversible Monoacylglycerol Lipase (MAGL) Inhibitors Journal of Medicinal Chemistry - ACS Publications URL:[Link][1]
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PD-1/PD-L1 INHIBITORS - European Patent Office - EP 3752501 B1 Google Patents / Googleapis URL:[2]
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BET Isoform Selectivity through Diverse Linkers for Bivalent Inhibitors: GSK785, a BRD2/4-Selective Bivalent BET Inhibitor Journal of Medicinal Chemistry - ACS Publications URL:[Link][3]
